2-(4-Methylphenyl)piperidine chemical structure and properties
2-(4-Methylphenyl)piperidine chemical structure and properties
This technical guide provides an in-depth analysis of 2-(4-Methylphenyl)piperidine , a functionalized 2-arylpiperidine scaffold structurally related to the phenidate class of psychostimulants.
Chemical Class: 2-Arylpiperidine | Role: Pharmacophore Scaffold / NDRI Precursor
Executive Summary
2-(4-Methylphenyl)piperidine (also known as 2-(p-Tolyl)piperidine ) represents a critical structural scaffold in the design of norepinephrine-dopamine reuptake inhibitors (NDRIs). Chemically, it consists of a piperidine ring substituted at the C2 position with a para-tolyl group.
While structurally distinct from the 4-phenylpiperidine class (associated with opioids like fentanyl), this molecule belongs to the 2-benzyl/2-phenylpiperidine family, which serves as the pharmacophoric core for methylphenidate (Ritalin) and desoxypipradrol. Its significance lies in its utility as a probe for the hydrophobic binding pockets of the Dopamine Transporter (DAT) and as a precursor in the synthesis of 4-methylmethylphenidate (4-Me-TMP).
Chemical Identity & Physicochemical Properties[1][2][3]
Structure & Nomenclature
The molecule features a chiral center at the C2 position of the piperidine ring, allowing for (R) and (S) enantiomers. The para-methyl substitution on the phenyl ring enhances lipophilicity compared to the unsubstituted 2-phenylpiperidine parent.
| Property | Data |
| IUPAC Name | 2-(4-Methylphenyl)piperidine |
| Common Synonyms | 2-(p-Tolyl)piperidine; 4-Me-2-PP |
| CAS Number | 85237-66-7 (Free Base); 858261-57-1 (HCl) |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| SMILES | CC1=CC=C(C=C1)C2CCCCN2 |
| LogP (Predicted) | ~2.8 - 3.1 (High blood-brain barrier penetrability) |
| pKa (Base) | ~10.5 (Predominantly protonated at physiological pH) |
Structural Visualization
The following diagram illustrates the core connectivity and the critical chiral center at C2.
Synthesis & Manufacturing Protocols
The synthesis of 2-(4-methylphenyl)piperidine typically proceeds via the reduction of its aromatic precursor, 2-(p-tolyl)pyridine . This route is preferred for its atom economy and the availability of pyridine precursors via Suzuki coupling.
Method A: Catalytic Hydrogenation of 2-Arylpyridines
This is the industrial standard for generating the piperidine core.
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Precursor Formation: Coupling of 2-bromopyridine with 4-methylphenylboronic acid (Suzuki-Miyaura coupling) yields 2-(p-tolyl)pyridine.
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Reduction: The pyridine ring is fully saturated using high-pressure hydrogenation or transfer hydrogenation.
Protocol Steps:
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Reagents: 2-(p-Tolyl)pyridine (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%) or Pd/C (10 wt%), Glacial Acetic Acid (Solvent).
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Conditions: Pressurize reaction vessel to 40–60 psi H₂ gas. Heat to 50°C.
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Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH (aq) to pH > 12 to liberate the free base.
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Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.
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Purification: Distillation under reduced pressure or conversion to HCl salt for crystallization (EtOH/Et₂O).
Method B: Asymmetric Hydrogenation (Enantioselective)
To isolate the biologically active enantiomer (typically d-threo in related phenidates, though specific activity varies here), asymmetric hydrogenation of the pyridinium salt is employed using Iridium catalysts.
Pharmacology & Mechanism of Action[1][4][5]
Structure-Activity Relationship (SAR)
2-(4-Methylphenyl)piperidine functions as a monoamine transporter modulator . Its activity profile is best understood by comparing it to Methylphenidate (MPH) and 4-Methylmethylphenidate (4-Me-TMP).
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The Piperidine Core: The secondary amine nitrogen is essential for ionic bonding with the aspartate residue in the transmembrane domain of the Dopamine Transporter (DAT).
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The p-Methyl Group: In the phenidate series, adding an electron-donating group (like methyl) at the para position of the phenyl ring significantly increases binding affinity for DAT compared to the unsubstituted phenyl ring. This is due to enhanced hydrophobic interaction in the S1 binding pocket.
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Absence of Ester: Unlike Methylphenidate, this molecule lacks the methyl acetate moiety at the alpha position. This simplification generally reduces potency and alters the binding kinetics, shifting the profile from a potent reuptake inhibitor to a weaker modulator or a substrate-like scaffold.
Receptor Binding Profile (Inferred)
Based on homologous series (2-benzylpiperidines and 4-Me-TMP):
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Mechanism: Reuptake Inhibition (NDRI).[2] The molecule blocks the reabsorption of dopamine and norepinephrine into the presynaptic neuron, increasing extracellular levels.
Comparative Potency Table:
| Compound | Structure Note | DAT Affinity (Ki) | NET Affinity (Ki) |
| Methylphenidate | Ester + Phenyl | ~100–200 nM | ~400 nM |
| 4-Me-TMP | Ester + p-Tolyl | ~30 nM (High Potency) | ~150 nM |
| 2-(4-Methylphenyl)piperidine | No Ester + p-Tolyl | >1000 nM (Est.) | Weak |
Note: The removal of the alpha-ester group (as seen in the transition from methylphenidate to 2-phenylpiperidine) typically results in a significant loss of potency, suggesting this molecule is more relevant as a chemical intermediate than a standalone therapeutic.
Analytical Characterization
For researchers validating the identity of synthesized batches, the following spectral signatures are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.10–7.25 ppm: Multiplet (4H), characteristic of the para-substituted aromatic ring.
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δ 3.55 ppm: Doublet of doublets (1H), methine proton at C2 (benzylic position).
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δ 2.32 ppm: Singlet (3H), methyl group attached to the phenyl ring.
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δ 1.20–1.90 ppm: Multiplet (6H), piperidine ring methylene protons.
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δ 2.70–3.20 ppm: Multiplet (2H), protons adjacent to nitrogen (C6).
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Mass Spectrometry (ESI+):
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[M+H]⁺ Peak: m/z 176.14
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Fragmentation: Loss of the piperidine ring or tropylium ion formation may be observed.
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Safety & Handling Guidelines
Hazard Classification: GHS Category 2 (Irritant), Category 4 (Oral Toxicity).
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Handling: This compound is a secondary amine and a CNS active substance. Handle in a fume hood to avoid inhalation of vapors or dust.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
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Legal Status: While not explicitly scheduled in many jurisdictions as a standalone drug, it is a close structural analogue of Schedule II substances (Methylphenidate). Researchers must verify local "Analogue Act" regulations before procurement.
References
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Synthesis of Piperidines via Hydrogenation
- Source: Organic Chemistry Portal. "Piperidine Synthesis: Reduction of Pyridines."
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URL:[Link]
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Pharmacology of Methylphenidate Analogues
- Title: "Pharmacological profile of methylphenid
- Source: CORE (Connecting Repositories).
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URL:[Link] (Search: methylphenidate analogues pharmacology)
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Asymmetric Hydrogenation of Pyridinium Salts
- Title: "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts."
- Source: NIH / PubMed Central.
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URL:[Link]
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General Properties of 2-Arylpiperidines
- Source: PubChem Compound Summary for rel
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URL:[Link]
Sources
- 1. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits | bioRxiv [biorxiv.org]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
